Cycloplatin Preserves Renal Function at Doses Where Cisplatin Induces Severe Renal Insufficiency in Rats
Cycloplatin lacks the nephrotoxic liability of cisplatin. In a direct head-to-head rat study, cisplatin (intraperitoneal) produced a 9-fold increase in serum creatinine and urea, a 7.7-fold decrease in glomerular filtration rate, and a 44% increase in kidney weight by day 5 . In contrast, cycloplatin at doses up to 25 mg/kg i.p. induced no renal insufficiency and no change in kidney weight or tissue ion/water content . This occurred despite platinum levels in the kidney after cycloplatin reaching 104.9 ± 2.95 µg/g dry substance, which was approximately 1.8-fold higher than the level achieved by cisplatin (59.1 ± 3.05 µg/g) . The absence of nephrotoxicity is attributed to the cyclopentyl substituent in the cycloplatin structure .
| Evidence Dimension | Nephrotoxicity (rat model, day 5 post-injection) |
|---|---|
| Target Compound Data | No renal insufficiency; no change in kidney weight, ion or water content; Pt kidney level 104.9 ± 2.95 µg/g dry substance |
| Comparator Or Baseline | Cisplatin: serum creatinine and urea increased 9-fold; GFR decreased 7.7-fold; kidney weight increased 44%; Pt kidney level 59.1 ± 3.05 µg/g dry substance |
| Quantified Difference | Cycloplatin abolished renal functional impairment vs cisplatin-induced 9-fold creatinine/urea rise and 7.7-fold GFR reduction; Pt kidney content 1.8-fold higher yet no nephrotoxicity |
| Conditions | Intraperitoneal injection in rats; endpoints measured at day 5 |
Why This Matters
Procurement for in vivo studies where cisplatin nephrotoxicity would be a confounder or dose-limiting factor demands a non-nephrotoxic platinum agent, and cycloplatin is empirically validated for this property.
- [1] Natochin IuV, Reznik LV, Brovtsyn VK, Ivanov VB, Miazina EM, Chel'tsov PA, Shakhmatova EI. [Characteristics of the action of cisplatin and cycloplatam on the rat kidney]. Biull Eksp Biol Med. 1989 Jul;108(7):52-4. PMID: 2804301. View Source
